molecular formula C24H30N2O4 B4999379 Benzyl 5-(butylamino)-5-oxo-4-[(2-phenylacetyl)amino]pentanoate

Benzyl 5-(butylamino)-5-oxo-4-[(2-phenylacetyl)amino]pentanoate

Cat. No.: B4999379
M. Wt: 410.5 g/mol
InChI Key: HLLDOSJTEDYMOD-UHFFFAOYSA-N
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Description

Benzyl 5-(butylamino)-5-oxo-4-[(2-phenylacetyl)amino]pentanoate is a complex organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-(butylamino)-5-oxo-4-[(2-phenylacetyl)amino]pentanoate typically involves the esterification of the corresponding carboxylic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like distillation or crystallization are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-(butylamino)-5-oxo-4-[(2-phenylacetyl)amino]pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Benzyl 5-(butylamino)-5-oxo-4-[(2-phenylacetyl)amino]pentanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 5-(butylamino)-5-oxo-4-[(2-phenylacetyl)amino]pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating biochemical pathways and physiological responses. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate
  • Butanoyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate

Uniqueness

Benzyl 5-(butylamino)-5-oxo-4-[(2-phenylacetyl)amino]pentanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

benzyl 5-(butylamino)-5-oxo-4-[(2-phenylacetyl)amino]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4/c1-2-3-16-25-24(29)21(26-22(27)17-19-10-6-4-7-11-19)14-15-23(28)30-18-20-12-8-5-9-13-20/h4-13,21H,2-3,14-18H2,1H3,(H,25,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLDOSJTEDYMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(CCC(=O)OCC1=CC=CC=C1)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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